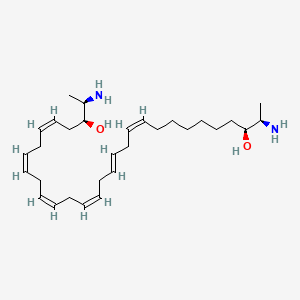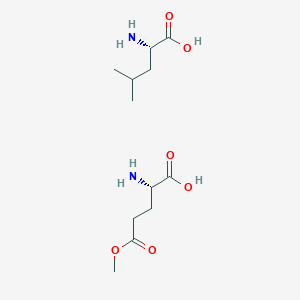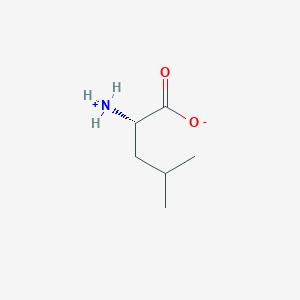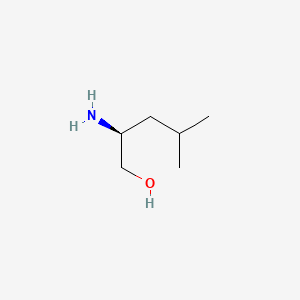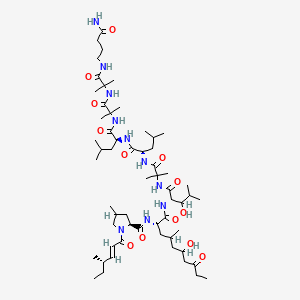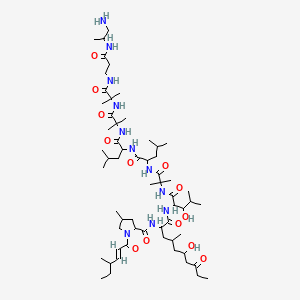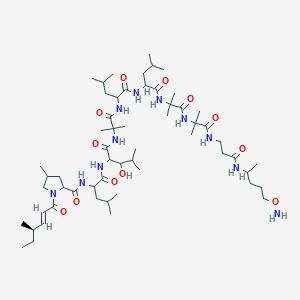
Liranaftate
Vue d'ensemble
Description
Liranaftate, also known by the trade name Zefnart, is a topical antifungal drug . It is used as a 2% cream to treat tinea pedis (athlete’s foot), tinea corporis (ringworm), and tinea cruris (jock itch) . It was approved for use in Japan in August 2000 .
Synthesis Analysis
Liranaftate is synthesized from 2,6-dichloropyridine and 5,6,7,8-tetrahydro-2-naphthol . A substitution reaction occurs between 6-methoxy-2-methylaminopyridine and 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride, catalyzed by K2CO3, to generate liranaftate . The method has advantages such as mild conditions, simple operation, easy isolation, high yield, and environmental benignity .
Molecular Structure Analysis
The molecular formula of Liranaftate is C18H20N2O2S . The Liranaftate molecule contains a total of 45 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .
Chemical Reactions Analysis
Liranaftate is a thiocarbamate and squalene epoxidase inhibitor with antifungal activity . It is stable if stored as directed and should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
Physical And Chemical Properties Analysis
Liranaftate has a density of 1.2±0.1 g/cm3, a boiling point of 462.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 95.7±0.3 cm3, and it has a polar surface area of 67 Å2 .
Applications De Recherche Scientifique
Treatment of Tinea Pedis and Tinea Corporis & Cruris
Liranaftate has been used in the treatment of tinea pedis and tinea corporis & cruris . A study involving 1,100 patients showed that 2% liranaftate ointment had a curative effectiveness rate of 87.65% after medication, and 96.55% after follow-up visits . The treatment time was two weeks for patients with tinea corporis & cruris and four weeks for those with tinea pedis .
Comparison with Bifonazole Cream
In a comparative study, 2% liranaftate cream was found to have similar efficacy and safety profile as 1% bifonazole cream in the treatment of tinea cruris and tinea corporis . The total cure rates were 68% for the liranaftate group, and 61% for the bifonazole group . The mycological cure rate was 99% and 96% in the liranaftate and bifonazole groups, respectively .
Safety Profile
The safety of 2% liranaftate ointment has been evaluated in clinical studies. The incidence of adverse reactions was low, and the overall curative effect was good . No adverse effects were reported in a study comparing liranaftate with bifonazole .
Use in Dermatological Research
Liranaftate has been used in dermatological research. For example, it has been evaluated for its inhibitory effects on 12‐O‐tetradecanoylphorbol‐13‐acetate‐induced irritant dermatitis .
Mécanisme D'action
Target of Action
Liranaftate, a topical antifungal drug , primarily targets the fungal enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of sterols, which are essential for maintaining the integrity of the fungal cell membrane .
Mode of Action
Liranaftate operates by inhibiting the action of squalene epoxidase . This inhibition disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell survival . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to an increase in membrane permeability and ultimately, cell death .
Biochemical Pathways
The primary biochemical pathway affected by liranaftate is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, liranaftate prevents the conversion of squalene to 2,3-oxidosqualene, a key step in the production of ergosterol . This disruption in the pathway leads to a deficiency in ergosterol, compromising the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
As a topical antifungal agent, it is primarily applied to the skin surface for local action . The absorption, distribution, metabolism, and excretion (ADME) properties of liranaftate would largely depend on factors such as the specific formulation used, the condition of the skin, and the duration of application.
Result of Action
The inhibition of squalene epoxidase by liranaftate leads to a disruption in the synthesis of ergosterol, a vital component of the fungal cell membrane . This disruption increases membrane permeability, leading to leakage of cellular contents and ultimately, fungal cell death .
Action Environment
The efficacy and stability of liranaftate can be influenced by various environmental factors. As a topical medication, its effectiveness can be affected by the condition of the skin, including factors such as skin pH, presence of sweat or sebum, and the severity of the fungal infection . Additionally, the stability of liranaftate could be affected by storage conditions, such as temperature and humidity.
Safety and Hazards
Orientations Futures
Liranaftate has shown excellent fungistatic activity against the conidia of T. rubrum . Its antifungal activity is 8 times as high as that of Tolnaftate . The curative effect of 2% liranaftate ointment is safe and obvious in treating tinea pedis and tinea corporis & cruris, so it is valuable for clinical popularization and application .
Propriétés
IUPAC Name |
O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPQNGOVQYUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046470 | |
| Record name | Liranaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Liranaftate | |
CAS RN |
88678-31-3 | |
| Record name | Liranaftate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liranaftate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liranaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liranaftate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIRANAFTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

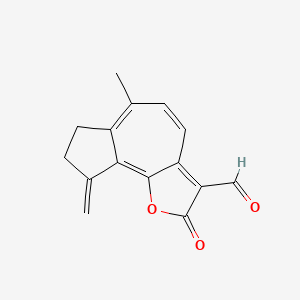

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)

